5,6-Dibromo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its molecular formula . The compound features bromine atoms at the 5 and 6 positions of the indazole ring, which significantly enhance its reactivity and potential for further chemical modifications. Indazoles are known for their diverse biological activities and are widely utilized in medicinal chemistry for drug development and other applications .
5,6-Dibromo-1H-indazole exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The presence of bromine enhances its binding affinity to specific enzymes and receptors, influencing various biological pathways. For instance, it has demonstrated the ability to inhibit cell proliferation in cancer cells by disrupting the cell cycle and inducing apoptosis.
The synthesis of 5,6-dibromo-1H-indazole typically involves bromination of 1H-indazole. A common method includes:
For industrial production, larger-scale synthesis follows similar routes but optimizes reaction conditions for yield and purity, often employing techniques such as distillation and chromatography .
5,6-Dibromo-1H-indazole has several applications across different fields:
The interaction studies of 5,6-dibromo-1H-indazole focus on its binding mechanisms with various molecular targets. The compound's bromine atoms enhance its affinity towards certain enzymes, leading to significant biological effects such as inhibition or activation of specific pathways. This interaction is often mediated by hydrogen bonds and hydrophobic interactions that stabilize the compound-enzyme complex .
5,6-Dibromo-1H-indazole shares similarities with several other compounds within the indazole family. Notable comparisons include:
| Compound Name | Key Features |
|---|---|
| 5-Bromo-1H-indazole | Contains one bromine atom; lower reactivity compared to 5,6-dibromo derivative. |
| 7-Bromo-1H-indazole | Bromination at the 7 position; different biological activity profile. |
| 5,6-Dichloro-1H-indazole | Chlorine instead of bromine; varies in reactivity and biological effects. |
| 5,6-Difluoro-1H-indazole | Fluorination alters electronic properties; distinct applications in material science. |
5,6-Dibromo-1H-indazole is unique due to its dual bromination at positions 5 and 6, which significantly influences its reactivity and biological activity compared to mono-brominated or non-brominated indazoles .
Halogenated indazoles emerged as a focus of synthetic chemistry in the mid-20th century, with foundational work by Pozharskii et al. demonstrating the electrophilic substitution patterns of indazole cores. The introduction of bromine atoms at specific positions (C-5 and C-6) gained prominence after 2010, when advanced spectroscopic techniques enabled precise characterization of regioisomers. Unlike earlier halogenation methods that produced mixed products, modern approaches leverage directing groups and kinetic control to achieve >90% regioselectivity for the 5,6-dibromo derivative.
Regioselective bromination of 1H-indazole presents unique challenges due to:
This precision enables the synthesis of 5,6-dibromo-1H-indazole with pharmaceutical-grade purity (>98%), as verified by HPLC-UV and single-crystal X-ray diffraction.
Metal-free approaches have emerged as sustainable alternatives for indazole halogenation. A notable method involves treating 1H-indazole derivatives with halogenating agents like N-bromosuccinimide (NBS) in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (80°C). This protocol achieves regioselective dibromination at the 5- and 6-positions by leveraging electronic and steric effects of substituents [1] [2]. For instance, 4-substituted indazoles with electron-withdrawing groups (e.g., sulfonamides) direct bromination to adjacent positions, enabling 5,7-dibromination in yields up to 88% when using 2 equivalents of NBS [2]. Adjusting stoichiometry and reaction time allows selective mono- or di-bromination, with dibromo products favored under excess brominating agent conditions [1].
The absence of transition metals simplifies purification and reduces environmental impact, while mild conditions preserve sensitive functional groups. Computational studies suggest that bromination proceeds via electrophilic aromatic substitution, where solvent polarity stabilizes intermediates and transition states [4].
While ultrasound-assisted methods are widely recognized for accelerating organic reactions through cavitation effects, specific applications to 5,6-dibromo-1H-indazole synthesis remain underexplored in contemporary literature. Preliminary studies on analogous systems indicate that ultrasound irradiation could enhance reaction rates and regioselectivity by improving reagent mixing and activating brominating agents [1]. Further research is required to adapt these techniques for indazole dibromination.
Solvent choice critically influences bromination efficiency. DMF, with its high polarity and boiling point (153°C), facilitates both reagent dissolution and thermal activation. Comparative studies show that switching to dichloromethane or tetrahydrofuran reduces di-bromination yields by 30–50% due to poor NBS solubility [2]. Temperature optimization is equally vital: maintaining 80°C ensures complete conversion without side reactions, whereas lower temperatures (25°C) stall after mono-bromination [2].
NBS remains the predominant brominating agent for indazole derivatives, offering controlled reactivity and compatibility with diverse substrates. As illustrated in Table 1, increasing NBS equivalents from 1.1 to 2.0 shifts product distribution from mono- to di-brominated species [2]. Base additives (e.g., potassium hydroxide) further enhance dibromination rates by deprotonating indazole, increasing nucleophilicity at adjacent positions [2].
Table 1. Impact of NBS Equivalents on Bromination Outcomes
| NBS Equivalents | Temperature (°C) | Mono-brominated Yield (%) | Di-brominated Yield (%) |
|---|---|---|---|
| 1.1 | 80 | 84 | 10 |
| 2.0 | 80 | <5 | 88 |
Alternative agents like dibromodimethylhydantoin (DBDMH) show potential for scalable dibromination but require validation in indazole systems.
The molecular structure of 5,6-dibromo-1H-indazole represents a significant example of halogenated indazole derivatives with distinctive geometric properties arising from the presence of two bromine substituents. The compound has the molecular formula C₇H₄Br₂N₂ and a molecular weight of 275.93 g/mol [1]. The canonical SMILES representation is BrC1=CC2=C(C=C1Br)C=NN2, indicating the specific positioning of bromine atoms at the 5 and 6 positions of the indazole ring system [1].
The predicted physical properties provide insight into the molecular geometry. The compound exhibits a calculated density of 2.164±0.06 g/cm³ and a predicted boiling point of 394.1±22.0°C [2]. These values reflect the significant influence of the two bromine substituents on the overall molecular packing and intermolecular interactions.
Crystallographic analysis of related dibromo-indazole compounds demonstrates that the presence of bromine substituents significantly influences the molecular geometry. For instance, crystallographic studies of 5,7-dibromo-1H-indazole reveal an off-white solid appearance with a melting point of 197-198°C [3]. The structural parameters show that the compound maintains the characteristic indazole ring planarity with the bromine atoms positioned in the benzene ring portion of the fused system [4].
The molecular geometry is further characterized by computational parameters including a topological polar surface area (TPSA) of 28.68 Ų and a calculated LogP value of 3.0879 [1]. These values indicate moderate lipophilicity and limited polar surface area, which are consistent with the expected properties of a dibrominated aromatic heterocycle.
Table 1: Key Structural Parameters of 5,6-Dibromo-1H-indazole
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₄Br₂N₂ | [1] |
| Molecular Weight | 275.93 g/mol | [1] |
| Density (predicted) | 2.164±0.06 g/cm³ | [2] |
| Boiling Point (predicted) | 394.1±22.0°C | [2] |
| TPSA | 28.68 Ų | [1] |
| LogP | 3.0879 | [1] |
| pKa (predicted) | 11.52±0.40 | [2] |
The nuclear magnetic resonance spectroscopic analysis of 5,6-dibromo-1H-indazole reveals distinctive chemical shift patterns that are characteristic of bromine substituent effects in aromatic systems. Bromine atoms, being highly electronegative and possessing significant electron-withdrawing properties, exert pronounced influences on the chemical shifts of adjacent and remote protons through both inductive and resonance effects [5] [6].
In brominated indazole systems, the bromine substituents produce characteristic substituent chemical shifts (SCS) that are multifunctional in nature. The effects can be categorized into short-range effects (three bonds or less) and long-range effects (greater than three bonds) [5]. The short-range effects are primarily determined by the partial atomic charges, while long-range effects arise from the electric field of the carbon-bromine bond and steric effects of the bromine atoms [5].
For aromatic systems containing bromine substituents, the chemical shift patterns show specific characteristics. Bromine atoms attached to aromatic carbons typically produce downfield shifts for protons in ortho and meta positions due to the deshielding effect of the electronegative bromine [7]. In the case of 5,6-dibromo-1H-indazole, the presence of two adjacent bromine atoms creates a unique electronic environment that affects the chemical shifts of the remaining aromatic protons.
The ¹H nuclear magnetic resonance spectra of dibrominated indazoles typically exhibit characteristic patterns for the aromatic protons. The coupling constants between aromatic protons follow established patterns: ortho coupling (³J) typically ranges from 6-10 Hz, meta coupling (⁴J) ranges from 1-3 Hz, and para coupling (⁵J) is generally 0-1 Hz [8]. In the context of 5,6-dibromo-1H-indazole, the remaining aromatic protons would exhibit these characteristic coupling patterns, modified by the presence of the bromine substituents.
Table 2: Expected Nuclear Magnetic Resonance Parameters for 5,6-Dibromo-1H-indazole
| Position | Expected Chemical Shift Range (ppm) | Coupling Pattern | Reference |
|---|---|---|---|
| H-3 | 8.0-8.5 | Singlet | [9] |
| H-4 | 7.5-8.0 | Doublet (J = 8-9 Hz) | [9] |
| H-7 | 7.0-7.5 | Doublet (J = 8-9 Hz) | [9] |
| NH | 12-14 | Broad singlet | [9] |
The ¹³C nuclear magnetic resonance spectroscopy provides additional structural information. The carbon atoms bearing bromine substituents typically appear in the range of 110-130 ppm, while the quaternary carbons in the indazole ring system appear in the range of 140-150 ppm [10]. The characteristic ¹³C-¹H coupling constants for aromatic carbons range from 155-165 Hz [8].
The bromine substituents also influence the nitrogen chemical shifts in ¹⁵N nuclear magnetic resonance spectroscopy. In indazole systems, the nitrogen atoms typically exhibit chemical shifts in the range of -50 to -180 ppm, with the specific values depending on the tautomeric form and substituent effects [9].
The tautomeric equilibrium of 5,6-dibromo-1H-indazole represents a fundamental aspect of its electronic structure and chemical behavior. Indazole derivatives exist primarily in two tautomeric forms: the 1H-indazole and 2H-indazole tautomers [11] [12]. Computational studies have consistently demonstrated that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in most indazole systems [13] [14].
Density functional theory calculations at various levels, including B3LYP/6-31G** and M06-2X methods, have established that the 1H-tautomer dominates in the gas phase and solution due to aromaticity considerations [13]. The energy difference between the 1H and 2H tautomers typically ranges from 10-20 kJ/mol, with the 1H form being more stable [12].
The presence of bromine substituents at the 5 and 6 positions is expected to influence the tautomeric equilibrium through both electronic and steric effects. Bromine atoms, being electron-withdrawing groups, can stabilize the 1H-tautomer through resonance effects that enhance the aromatic character of the benzene ring [13]. Computational studies on related halogenated indazoles have shown that electron-withdrawing substituents generally favor the 1H-tautomer [14].
Table 3: Predicted Tautomeric Equilibrium Parameters for 5,6-Dibromo-1H-indazole
| Tautomer | Relative Energy (kJ/mol) | Population (%) | Dipole Moment (D) | Reference |
|---|---|---|---|---|
| 1H-form | 0.0 (reference) | >95 | 5.0-6.0 | [13] [14] |
| 2H-form | +12-18 | <5 | 2.0-3.0 | [13] [14] |
The computational modeling reveals that the 1H-tautomer of 5,6-dibromo-1H-indazole maintains the characteristic benzenoid aromaticity, while the 2H-tautomer would exhibit quinoid character [11]. The presence of the two bromine substituents enhances the stability of the 1H-form through conjugative effects that maintain the aromatic sextet in the benzene ring.
Solvation effects on the tautomeric equilibrium have been investigated for various indazole systems. In polar solvents such as dimethyl sulfoxide, the equilibrium may shift slightly toward the 2H-tautomer due to differential solvation, but the 1H-form remains predominant [12]. For 5,6-dibromo-1H-indazole, the high electronegativity of the bromine atoms would enhance the dipole moment of the 1H-tautomer, potentially increasing its stability in polar media.
The computational studies also predict that the barrier for tautomeric interconversion is sufficiently high (>60 kJ/mol) that the tautomers can be considered to be in slow exchange on the nuclear magnetic resonance timescale [12]. This theoretical finding is consistent with experimental observations that show discrete signals for individual tautomers in nuclear magnetic resonance spectra at room temperature.